Cas no 1055264-23-7 (tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate)
tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate
- tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate
- SB52009
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- Inchi: 1S/C10H20N2O2/c1-7(8-5-11-6-8)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)
- InChI Key: SJCHHKIVUCVQNJ-UHFFFAOYSA-N
- SMILES: O(C(NC(C)C1CNC1)=O)C(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 207
- XLogP3: 1
- Topological Polar Surface Area: 50.4
tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM285245-1g |
tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate |
1055264-23-7 | 95% | 1g |
$1601 | 2023-03-07 | |
| Enamine | EN300-386149-0.05g |
tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate |
1055264-23-7 | 95% | 0.05g |
$309.0 | 2024-06-05 | |
| Enamine | EN300-386149-0.1g |
tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate |
1055264-23-7 | 95% | 0.1g |
$461.0 | 2024-06-05 | |
| Enamine | EN300-386149-0.25g |
tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate |
1055264-23-7 | 95% | 0.25g |
$659.0 | 2024-06-05 | |
| Enamine | EN300-386149-0.5g |
tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate |
1055264-23-7 | 95% | 0.5g |
$1037.0 | 2024-06-05 | |
| Enamine | EN300-386149-1.0g |
tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate |
1055264-23-7 | 95% | 1.0g |
$1329.0 | 2024-06-05 | |
| Enamine | EN300-386149-2.5g |
tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate |
1055264-23-7 | 95% | 2.5g |
$2605.0 | 2024-06-05 | |
| Enamine | EN300-386149-5.0g |
tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate |
1055264-23-7 | 95% | 5.0g |
$3852.0 | 2024-06-05 | |
| Enamine | EN300-386149-10.0g |
tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate |
1055264-23-7 | 95% | 10.0g |
$5712.0 | 2024-06-05 | |
| 1PlusChem | 1P01BIY9-50mg |
tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate |
1055264-23-7 | 50mg |
$487.00 | 2025-03-19 |
tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate
Introduction to Tert-Butyl (1-(Azetidin-3-yl)ethyl)carbamate (CAS No. 1055264-23-7)
Tert-butyl (1-(azetidin-3-yl)ethyl)carbamate, a compound with the chemical formula C10H19N2O2, is a significant molecule in the field of pharmaceutical chemistry and drug development. This compound, identified by its CAS number CAS NO. 1055264-23-7, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a tert-butyl group and an azetidinyl moiety in its structure imparts distinct characteristics that make it a valuable candidate for further exploration.
The structure of tert-butyl (1-(azetidin-3-yl)ethyl)carbamate features a carbamate functional group attached to a tert-butyl-substituted ethyl chain, which is further linked to an azetidine ring. This specific arrangement of atoms and functional groups contributes to the compound's reactivity and potential biological activity. The azetidin-3-yl part of the molecule is particularly noteworthy, as azetidine derivatives are known for their role in various pharmacological applications.
In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their versatility in drug design. Carbamates are widely recognized for their ability to act as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The tert-butyl group, a branched alkyl group, enhances the stability of the molecule and can influence its pharmacokinetic properties, making it an attractive feature for pharmaceutical applications.
One of the most compelling aspects of tert-butyl (1-(azetidin-3-yl)ethyl)carbamate is its potential as a pharmacophore. Pharmacophores are specific structural features that are crucial for the biological activity of a drug molecule. The combination of the carbamate group, the azetidinyl moiety, and the tert-butyl substitution creates a unique set of interactions that can be exploited to develop new therapeutic agents. This compound has shown promise in preliminary studies as a lead molecule for further medicinal chemistry optimization.
The synthesis of tert-butyl (1-(azetidin-3-yl)ethyl)carbamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the formation of an azetidine derivative, followed by the introduction of the carbamate group and subsequent functionalization with the tert-butyl ethyl chain. Advanced synthetic techniques, such as transition metal-catalyzed reactions and asymmetric synthesis, may be employed to enhance efficiency and selectivity.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules like tert-butyl (1-(azetidin-3-yl)ethyl)carbamate with greater accuracy. Molecular modeling techniques, including docking studies and quantum mechanical calculations, have been instrumental in understanding how this compound interacts with biological targets. These computational methods have helped identify potential binding sites and optimize the structure for improved efficacy.
The pharmacological profile of tert-butyl (1-(azetidin-3-yl)ethyl)carbamate is still under investigation, but early studies suggest that it may exhibit various biological activities. For instance, derivatives of azetidine have been explored for their potential antimicrobial and anti-inflammatory properties. The carbamate group is also known to be involved in the development of drugs targeting neurological disorders, such as GABA receptor modulators. Further research is needed to fully elucidate the therapeutic potential of this compound.
In addition to its pharmacological applications, tert-butyl (1-(azetidin-3-yl)ethyl)carbamate may find utility in other areas of chemical research. Its unique structure makes it a valuable scaffold for designing new molecules with tailored properties. Researchers may also explore its role as a catalyst or intermediate in synthetic reactions, leveraging its stability and reactivity.
The future directions for research on tert-butyl (1-(azetidin-3-yl)ethyl)carbamate are promising. Ongoing studies aim to optimize its synthesis, evaluate its biological activity across different targets, and explore potential therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies could accelerate the development process and bring this compound closer to clinical use.
In conclusion, tert-butyl (1-(azetidin-3-yl)ethyl)carbamate is a fascinating molecule with significant potential in pharmaceutical chemistry. Its unique structural features, combined with recent advancements in drug discovery technologies, make it an attractive candidate for further exploration. As research continues to uncover its biological activities and synthetic possibilities, this compound is poised to play a vital role in the development of new medicines.
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